molecular formula C7H7N3 B2587506 (Pyridin-3-ylmethyl)cyanamide CAS No. 186789-48-0

(Pyridin-3-ylmethyl)cyanamide

Cat. No.: B2587506
CAS No.: 186789-48-0
M. Wt: 133.154
InChI Key: SXTZUHICDMIMDK-UHFFFAOYSA-N
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Description

(Pyridin-3-ylmethyl)cyanamide (CAS 186789-48-0) is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It is an N-substituted cyanamide that integrates a pyridin-3-ylmethyl group with a cyanamide functional group, making it a versatile building block in organic synthesis and medicinal chemistry research . The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals and agrochemicals, valued for its electron-deficient properties and role as a bioisostere for benzene rings . The cyanamide functional group (R¹R²N−C≡N) is highly reactive due to its bifunctional nature, featuring both a nucleophilic amino center and an electrophilic nitrile group . This allows cyanamide derivatives to participate in various transformations, including cycloadditions, aminocyanation reactions, and serving as electrophilic cyanide-transfer agents . Furthermore, cyanamide-functionalized molecules have demonstrated significant utility in coordination chemistry, forming complexes with metals like iridium, which have been explored for their luminescent sensing properties and biological activities . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyridin-3-ylmethylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-10-5-7-2-1-3-9-4-7/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTZUHICDMIMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridin 3 Ylmethyl Cyanamide and Analogues

Historical Development of Cyanamide (B42294) Synthesis Routes

The chemistry of cyanamides dates back to the late 19th century, with much of the early focus on inorganic cyanamides, particularly calcium cyanamide. Initially pursued for the production of cyanide for gold extraction, the Frank-Caro process, established in the 1890s, unexpectedly yielded calcium cyanamide. This discovery pivoted the application of cyanamide chemistry towards agriculture, where calcium cyanamide found extensive use as a fertilizer.

The foray into organic cyanamides saw the development of methods to functionalize the cyanamide core. A significant early development was the von Braun reaction, first described by Julius von Braun in 1900. This reaction involved the treatment of a tertiary amine with cyanogen (B1215507) bromide to yield a disubstituted cyanamide and an alkyl bromide. While historically significant for the degradation of alkaloids and other nitrogenous compounds, its direct applicability to the synthesis of monosubstituted cyanamides like (pyridin-3-ylmethyl)cyanamide from a primary amine is limited. However, it laid the groundwork for the use of cyanogen halides in cyanamide synthesis.

The direct cyanation of primary and secondary amines using cyanogen bromide became a prevalent method for accessing mono- and disubstituted cyanamides. Despite its effectiveness, the high toxicity of cyanogen bromide spurred the search for safer alternatives, a trend that has shaped the evolution of cyanamide synthesis into the modern era.

Classical Approaches to this compound Synthesis

The classical synthesis of this compound has primarily relied on two main strategies: the direct reaction of the corresponding amine with a cyanogen halide and the use of cyanamide itself or its salts in condensation reactions.

Reaction of Pyridin-3-ylmethyl Amine with Cyanogen Halides

The reaction of a primary amine, such as pyridin-3-ylmethyl amine, with a cyanogen halide, most commonly cyanogen bromide (BrCN), is a long-established method for the synthesis of monosubstituted cyanamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the cyanogen halide, followed by the elimination of a hydrogen halide.

General Reaction Scheme:

In the specific case of this compound, the reaction would involve:

Reactant 1Reactant 2Product
Pyridin-3-ylmethyl amineCyanogen BromideThis compound

While this method is straightforward, the high toxicity and hazardous nature of cyanogen bromide have led to a decline in its use in favor of safer cyanating agents.

Utilization of Cyanamide Precursors in Condensation Reactions

An alternative classical approach involves the reaction of an aldehyde with cyanamide, followed by reduction. For the synthesis of this compound, this would entail a two-step process starting from pyridine-3-carboxaldehyde.

The initial step is the condensation of pyridine-3-carboxaldehyde with cyanamide under basic conditions to form an imine intermediate. This is followed by a reduction of the imine to yield the final product, this compound.

Reaction Pathway:

Imine Formation: Pyridine-3-carboxaldehyde + Cyanamide → Pyridin-3-ylmethylidene-cyanamide

Reduction: Pyridin-3-ylmethylidene-cyanamide → this compound

Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

Starting MaterialReagentIntermediateReducing AgentFinal Product
Pyridine-3-carboxaldehydeCyanamidePyridin-3-ylmethylidene-cyanamideSodium Cyanoborohydride or H₂/PdThis compound

Modern Synthetic Strategies for this compound

Modern synthetic efforts have focused on developing milder, more efficient, and safer methods for the synthesis of cyanamides, including this compound. These strategies often involve the use of novel cyanating agents, catalytic systems, and one-pot procedures.

Catalytic Approaches in Cyanamide Formation

While direct catalytic cyanation of primary amines to monosubstituted cyanamides is an area of ongoing research, catalytic methods have been successfully employed in related transformations. For instance, palladium-catalyzed cyanation reactions are well-established for the synthesis of aryl nitriles from aryl halides. organic-chemistry.orgthieme-connect.de The adaptation of such catalytic systems for the N-cyanation of amines is a promising avenue for the synthesis of compounds like this compound.

Recent advancements have also seen the development of nickel-catalyzed cyanation of aryl halides using less toxic cyanide sources. organic-chemistry.org These catalytic approaches offer the potential for milder reaction conditions and improved functional group tolerance, which would be beneficial for the synthesis of functionalized molecules like this compound.

One-Pot Synthesis Procedures

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. For the synthesis of cyanamides from primary amines, one-pot oxidation-cyanation methods have been developed. nih.govresearchgate.net

One such operationally simple method utilizes N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) as reagents. nih.govresearchgate.net This procedure avoids the direct handling of toxic cyanogen halides. The reaction is amenable to a variety of primary amines, suggesting its potential applicability to the synthesis of this compound. nih.gov

Proposed One-Pot Synthesis:

Starting MaterialReagentsProductKey Advantage
Pyridin-3-ylmethyl amineN-Chlorosuccinimide, Zinc CyanideThis compoundAvoids use of toxic cyanogen halides

This one-pot approach represents a significant improvement in terms of safety and operational simplicity over classical methods.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselectivity in the synthesis of this compound analogues are dictated by the inherent reactivity of the pyridine (B92270) ring and the choice of synthetic methodology. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, making direct functionalization challenging and often requiring harsh conditions. eurekaselect.comresearchgate.net Consequently, regioselectivity can be difficult to control, leading to mixtures of isomers.

One of the primary challenges is the selective functionalization at the C-2, C-3, and C-4 positions of the pyridine ring. eurekaselect.comresearchgate.net For instance, direct C-H cyanation of 6-ring N-containing heteroaromatics can lead to a mixture of products. Studies on the cyanation of 3-substituted pyridines have shown a slight preference for cyanation at the 4-position over the 6-position, with no products resulting from cyanation at the 2-, 3-, or 5-positions. nih.gov This inherent regioselectivity can be exploited or must be overcome depending on the desired substitution pattern of the analogue.

Table 1: Regioselectivity in the Cyanation of 3-Substituted Pyridines

Substituent at C-3C-4 Cyanation Product Yield (%)C-6 Cyanation Product Yield (%)Reference
-CH3~60~40 nih.gov
-OMeData not specifiedData not specified nih.gov
-ClData not specifiedData not specified nih.gov

Note: The table indicates a general trend observed in the literature; specific yields can vary based on reaction conditions.

To achieve specific regioselectivity, pre-functionalized pyridine derivatives are often employed. For example, starting with a substituted pyridine-3-carboxaldehyde or pyridine-3-methanol allows for the introduction of substituents at a defined position before the formation of the cyanamide group. Electrochemical methods have also been explored for the regioselective C-H cyanation of imidazo[1,2-a]pyridines, offering a greener alternative to traditional methods. researchgate.net

Furthermore, the synthesis of substituted pyridines can be achieved via carbene intermediates, which allows for functionalization at various positions of the pyridine ring. eurekaselect.comresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of these transformations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing interest, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Methodologies

While specific solvent-free methods for the synthesis of this compound are not extensively documented in the available literature, related solvent-free reactions have been reported for the synthesis of substituted pyridine derivatives. For instance, a one-pot pseudo-four component reaction of malononitrile, thiophenol, and various aldehyde derivatives has been achieved under solvent-free conditions using a recyclable magnetic nanoparticle-supported catalyst. rsc.orgnih.gov This approach highlights the potential for developing solvent-free methodologies for the synthesis of pyridyl-containing compounds. The use of solid-supported reagents and microwave-assisted synthesis are other potential avenues for achieving solvent-free conditions, which can lead to shorter reaction times and reduced environmental impact.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product. nih.govjk-sci.comnih.govwikipedia.org In the context of this compound synthesis, optimizing atom economy involves choosing synthetic routes that minimize the formation of byproducts.

Addition reactions are inherently more atom-economical than substitution or elimination reactions. jk-sci.com For the synthesis of the cyanamide moiety, methods that avoid the use of protecting groups and proceed via direct C-H activation and cyanation are desirable. For example, photoredox-catalyzed Cα–H cyanation of unactivated amines using inexpensive sodium cyanide as the cyanide source and air as the oxidant represents a mild and highly functional group tolerant method. researchgate.net

The efficiency of a reaction is not only measured by its yield but also by its atom economy. The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 wikipedia.org

By analyzing different synthetic pathways using this metric, more sustainable routes can be identified. For instance, a hypothetical synthesis of this compound from 3-picolylamine and cyanogen bromide would have a lower atom economy compared to a direct oxidative cyanation of 3-picolylamine that uses a catalyst and a more benign cyanide source.

Biocatalytic Pathways for Related Cyanamides

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic routes to this compound have not been reported, enzymatic methods for the synthesis of other cyanamides and related compounds have been explored.

For example, D-amino acid oxidase from porcine kidney has been used to catalyze the synthesis of primary α-aminonitriles via the oxidative cyanation of primary amines. rsc.org This enzymatic approach could potentially be adapted for the synthesis of this compound from 3-picolylamine. Hemin, a natural iron porphyrin complex, has also been used as a catalyst for the controlled oxidative cyanation of secondary amines to α-aminonitriles and α-iminonitriles, using ethyl cyanoformate as a benign cyanide source. bohrium.com

These examples demonstrate the potential of biocatalysis and biomimetic catalysis in developing greener synthetic routes to cyanamides. Further research in this area could lead to the development of an enzymatic process for the synthesis of this compound.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of deuterated or isotopically labeled (e.g., with ¹³C or ¹⁵N) this compound can provide insights into the chemo- and regioselective synthesis processes and the compound's behavior in biological systems.

The synthesis of deuterated analogues can be achieved by using deuterated starting materials or reagents. For instance, selectively deuterated amines can be synthesized from ynamides using deuterated triethylsilane and/or deuterated triflic acid. nih.gov This method allows for the controlled incorporation of deuterium (B1214612) at the α and/or β positions of the amine. Photoredox-catalyzed methods have also been developed for the deuteration and tritiation of pharmaceutical compounds, which could be applicable to this compound. nih.gov

For ¹³C or ¹⁵N labeling, isotopically labeled precursors are required. For example, ¹³C-labeled aryl nitriles can be synthesized using electrophilic cyanation with ¹³C-labeled N-cyano-N-phenyl-p-methylbenzenesulfonamide ([¹³C]NCTS). acs.orgacs.org This reagent can be prepared from [¹³C]CO₂. acs.org Similarly, multi-¹³C-labeled compounds can be synthesized from simple labeled precursors like diethyl [2-¹³C]malonate and [1,3-¹³C₂]acetone. rsc.org

Table 2: Examples of Isotopically Labeled Precursors and Their Applications

Isotopically Labeled PrecursorApplicationReference
Deuterated triethylsilaneSynthesis of selectively deuterated amines nih.gov
[¹³C]NCTSElectrophilic cyanation for the synthesis of ¹³C-labeled aryl nitriles acs.orgacs.org
Diethyl [2-¹³C]malonateSynthesis of multi-¹³C-labeled anthocyanins rsc.org
¹⁵N-labelled naphthalen-1-amineMechanistic studies of arene ring cleavage researchgate.net

These isotopic labeling strategies can be applied to the synthesis of this compound to trace the fate of specific atoms during the reaction, thereby providing a deeper understanding of the reaction mechanism. Mechanistic studies using isotopic labeling can help to optimize reaction conditions, improve yields, and enhance selectivity. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Pyridin 3 Ylmethyl Cyanamide

Reactivity of the Cyanamide (B42294) Functional Group in (Pyridin-3-ylmethyl)cyanamide

The chemistry of the cyanamide group (–N–C≡N) is diverse, owing to the carbon-nitrogen triple bond and the adjacent nitrogen atom. This duality allows it to react with both nucleophiles and electrophiles and to participate in pericyclic reactions.

Nucleophilic Additions to the Cyanamide Triple Bond

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of cyanamide chemistry, leading to the formation of various functional groups. The general mechanism involves the addition of a nucleophile across the C≡N triple bond.

Key examples of nucleophilic additions include:

Addition of Amines: Reaction with primary or secondary amines leads to the formation of substituted guanidines. This transformation is often catalyzed by acid, which protonates the terminal nitrogen of the cyanamide, further enhancing the electrophilicity of the carbon atom.

Addition of Alcohols: In the presence of a catalyst, alcohols can add to the cyanamide to form O-alkylisoureas.

Hydrolysis: The addition of water, typically under acidic or basic conditions, can hydrolyze the cyanamide to the corresponding urea (B33335) derivative.

Table 1: Representative Nucleophilic Additions to the Cyanamide Group

Nucleophile (Nu-H) Reagent/Conditions Product Type
Primary/Secondary Amine (R₂NH) Acid catalyst (e.g., HCl) N,N',N''-trisubstituted guanidine
Alcohol (ROH) Catalyst O-alkylisourea

Electrophilic Activations of the Cyanamide Moiety

The cyanamide group can be activated by electrophiles, which typically target the sp³-hybridized nitrogen atom. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to subsequent nucleophilic attack. A common method of activation involves protonation under acidic conditions.

Furthermore, strong electrophilic reagents can react with the cyanamide. For instance, reagents like trifluoromethanesulfonic (triflic) anhydride (B1165640) (Tf₂O), often used in the presence of a non-nucleophilic base like pyridine (B92270), are known to activate amide functional groups to form highly electrophilic intermediates such as nitrilium ions. By analogy, such reagents could activate the cyanamide group in this compound, generating a highly reactive species primed for reaction with a wide range of nucleophiles. The initial step would likely involve the reaction of the electrophile with the pyridin-3-ylmethyl-substituted nitrogen atom.

Cycloaddition Reactions Involving the Cyanamide Unit

The carbon-nitrogen triple bond of the cyanamide group can readily participate in cycloaddition reactions, serving as a versatile building block for the synthesis of nitrogen-containing heterocycles. These reactions provide efficient routes to five- and six-membered ring systems.

[3+2] Cycloadditions: Cyanamides act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. For example, reaction with azides yields 1,5-disubstituted 4-aminotetrazoles. Similarly, reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazole (B8745197) derivatives.

[2+2+2] Cycloadditions: In the presence of suitable metal catalysts, such as those based on iron or rhodium, cyanamides can undergo intermolecular [2+2+2] cycloaddition with two alkyne molecules. This reaction is a powerful method for constructing substituted 2-aminopyridine (B139424) rings.

Table 2: Cycloaddition Reactions of the Cyanamide Functional Group

Reaction Type Reactant Catalyst Resulting Heterocycle
[3+2] Cycloaddition Azide (B81097) (e.g., NaN₃) - 4-Aminotetrazole
[3+2] Cycloaddition Nitrile Oxide - 1,2,4-Oxadiazole

Reactivity of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of the electronegative nitrogen atom. This electronic characteristic makes it less reactive than benzene (B151609) towards electrophilic aromatic substitution and more reactive towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene and requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions (meta-positions).

In this compound, the substituent is already at the 3-position. The -(CH₂)-N-C≡N group exerts a deactivating inductive effect on the ring, further discouraging electrophilic attack. If an EAS reaction were forced to occur, the regiochemical outcome would be determined by the directing influence of the existing group and the inherent reactivity of the pyridine ring. The most likely positions for substitution would be C-5, which is meta to the nitrogen and meta to the existing substituent, and to a lesser extent, C-2, C-4, and C-6.

Table 3: Predicted Regioselectivity of EAS on this compound

Reaction Conditions Expected Major Product Position(s)
Nitration H₂SO₄/HNO₃, high temp. 5-Nitro derivative
Sulfonation Fuming H₂SO₄, high temp. 5-Sulfonic acid derivative

Nucleophilic Aromatic Substitution with Pyridine Ring Activation

The pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions (ortho- and para-positions relative to the nitrogen). The nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) formed during the reaction.

However, for a successful NAS reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. The parent compound, this compound, does not possess such a leaving group. Therefore, direct NAS on this molecule is not feasible.

For NAS to occur on the pyridine ring of this molecule, it would first require modification, such as:

Introduction of a Leaving Group: A halogen atom could be introduced at an activated position (e.g., C-2 or C-4) via a separate synthetic step. The resulting halopyridine derivative could then undergo NAS.

Ring Activation via N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the 2- and 4-positions towards nucleophilic attack even more strongly.

Formation of a Pyridinium (B92312) Salt: Alkylation or acylation of the ring nitrogen forms a pyridinium salt. The positive charge on the nitrogen strongly activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.

The mechanism for these reactions proceeds via an addition-elimination pathway, where the nucleophile first attacks the electron-deficient carbon, breaking the aromaticity and forming an anionic intermediate, which is stabilized by resonance involving the nitrogen atom. In a subsequent step, the leaving group is expelled, and aromaticity is restored.

Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Halide Precursors

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. semanticscholar.org These reactions typically involve the coupling of a pyridine halide precursor, such as 3-halopyridine, with a suitable cyanamide-containing nucleophile. The general catalytic cycle for such transformations involves three key steps: oxidative addition, transmetalation (or related C-N bond-forming step), and reductive elimination. nih.gov

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. nih.govresearchgate.net For instance, ligands like RuPhos and BrettPhos have been shown to be effective in the palladium-catalyzed amination of 3-halopyridines. nih.govresearchgate.net

A plausible synthetic route to this compound would involve the reaction of 3-bromopyridine (B30812) or 3-chloropyridine (B48278) with a protected form of aminomethylcyanamide in the presence of a palladium catalyst. The reaction conditions would need to be carefully optimized to achieve high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of 3-Halopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhosLiHMDSToluene (B28343)100
Pd(OAc)₂BrettPhosNaOtBuDioxane110
[Pd(cinnamyl)Cl]₂XPhosK₃PO₄t-BuOH90

This table presents generalized conditions based on literature for similar palladium-catalyzed aminations of halopyridines and serves as a predictive model for the synthesis of this compound.

Challenges in these reactions can arise from the coordination of the pyridine nitrogen to the palladium center, which can potentially inhibit the catalytic cycle. nih.govresearchgate.net However, the use of appropriate ligands and reaction conditions can overcome these difficulties.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.gov For the palladium-catalyzed synthesis of this compound from a 3-halopyridine, a primary carbon-13 KIE at the halogen-bearing carbon of the pyridine ring would be expected if the oxidative addition of the palladium catalyst is the rate-determining step. Similarly, a nitrogen-15 (B135050) KIE could provide insight into the C-N bond-forming step.

In the context of intramolecular cyclization reactions, deuterium (B1214612) KIEs could be used to probe the involvement of proton transfers in the rate-determining step. For example, if a proton transfer from the methylene (B1212753) group is involved in the rate-limiting step of a base-catalyzed cyclization, a significant primary KIE would be observed upon deuteration of the methylene bridge.

Table 3: Predicted Kinetic Isotope Effects for Key Reactions

ReactionLabeled PositionExpected KIE (kH/kD or k¹²C/k¹³C)Mechanistic Implication
Pd-catalyzed aminationC-Br of 3-bromopyridine> 1 (¹³C)Oxidative addition is rate-determining
Intramolecular cyclizationMethylene bridge (deuterated)> 1C-H bond cleavage is rate-determining
RearrangementPyridine ring C-H (deuterated)~ 1C-H bond cleavage is not rate-determining

This table provides hypothetical KIE values and their potential mechanistic interpretations based on established principles of physical organic chemistry.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide detailed insights into the structures and energies of transition states and intermediates along a reaction pathway. For the palladium-catalyzed synthesis of this compound, transition state analysis could be used to compare the energies of different potential catalytic cycles, for example, those involving different palladium oxidation states or ligand coordinations.

For the intramolecular cyclization reactions, computational modeling can help to elucidate the preferred cyclization pathway (e.g., 5-exo-trig vs. 6-endo-trig) by comparing the activation energies of the respective transition states. Furthermore, these calculations can predict the influence of substituents on the pyridine ring or the cyanamide nitrogen on the reaction rate and selectivity. Such theoretical studies, when combined with experimental data, provide a comprehensive understanding of the chemical reactivity of this compound.

Role of Solvent Effects on Reaction Kinetics and Selectivity of this compound

A comprehensive review of the scientific literature reveals a significant gap in detailed research specifically investigating the role of solvent effects on the reaction kinetics and selectivity of this compound. While the fundamental principles of physical organic chemistry suggest that solvents would exert a considerable influence on the reactions involving this compound, specific experimental data, such as reaction rate constants in various solvents or quantitative selectivity studies, are not publicly available.

In the absence of direct research on this compound, a qualitative discussion can be framed based on analogous chemical systems. The reactivity of this compound is dictated by the presence of the nucleophilic cyanamide group and the pyridine ring, which can also participate in reactions or influence reactivity through its electronic properties.

Theoretical Impact of Solvents on Reaction Kinetics:

The synthesis of this compound, likely proceeding through a nucleophilic substitution reaction between a 3-pyridylmethyl halide and a cyanamide salt, would be sensitive to the solvent environment. The choice of solvent can significantly impact the rate of such SN2-type reactions.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate SN2 reactions. They can effectively solvate the counter-ion (e.g., Na⁺) of the cyanamide salt, leaving the cyanamide anion less encumbered and more nucleophilic. This would likely lead to an increased reaction rate.

Polar Protic Solvents: In contrast, polar protic solvents like water, methanol, and ethanol (B145695) can form hydrogen bonds with the anionic nucleophile (cyanamide anion). This solvation shell stabilizes the nucleophile, increasing the activation energy required for the reaction and thus decreasing the reaction rate.

Nonpolar Solvents: Reactions in nonpolar solvents such as hexane (B92381) or toluene are generally slower due to the poor solubility of ionic reactants.

A hypothetical comparison of reaction rates in different solvent types is presented in Table 1. It is crucial to note that this table is illustrative and not based on experimental data for this compound.

Table 1: Hypothetical Influence of Solvent Type on the Rate of Synthesis of this compound via SN2 Reaction This table is for illustrative purposes only and is not based on experimental data.

Solvent Type Example Solvents Expected Relative Rate Rationale
Polar Aprotic DMF, DMSO, Acetonitrile High Solvates the cation, enhancing the nucleophilicity of the cyanamide anion.
Polar Protic Water, Methanol, Ethanol Low Solvates the cyanamide anion via hydrogen bonding, reducing its nucleophilicity.

Theoretical Impact of Solvents on Reaction Selectivity:

The this compound molecule possesses multiple potential sites for electrophilic attack, including the pyridine nitrogen and the two nitrogen atoms of the cyanamide group. The solvent could play a crucial role in determining the regioselectivity of such reactions.

For instance, in a reaction with an alkyl halide, a non-polar solvent might favor alkylation at the more sterically accessible terminal nitrogen of the cyanamide. In a polar solvent, the differential solvation of the transition states leading to different products could alter the product distribution. A polar solvent might stabilize a more charge-separated transition state, potentially favoring reaction at a different site.

However, without specific experimental backing, any detailed discussion on selectivity remains speculative. Further research, including kinetic studies in a range of solvents and computational modeling, is necessary to elucidate the precise effects of the solvent on the chemical reactivity and selectivity of this compound.

Synthesis and Exploration of Pyridin 3 Ylmethyl Cyanamide Derivatives and Analogues

Structural Modifications on the Pyridine (B92270) Ring

The pyridine ring is a common motif in pharmacologically active compounds, and its functionalization is a key strategy in drug discovery. ijpsonline.comnih.gov For (Pyridin-3-ylmethyl)cyanamide, modifying the pyridine ring can influence its electronic properties, steric profile, and potential interactions with biological targets.

Direct C-H alkylation and arylation of pyridine rings are challenging due to the electron-deficient nature of the heterocycle. youtube.com However, modern synthetic methods provide several routes to achieve these transformations.

Alkylation: Friedel-Crafts type alkylations are generally ineffective on unsubstituted pyridines unless the ring is activated with electron-donating groups. youtube.com More effective strategies for introducing alkyl groups onto the pyridine ring of a molecule like this compound would involve Minisci-type reactions. This free-radical-based approach is well-suited for electron-deficient heterocycles. nih.gov For instance, the reaction of a pyridine derivative with a radical generated from a carboxylic acid (e.g., via decarboxylation using silver nitrate (B79036) and ammonium (B1175870) persulfate) can lead to regioselective alkylation, often favoring the C-4 position. nih.gov Another approach involves the metalation of the pyridine ring using strong bases, followed by quenching with an alkyl halide. The regioselectivity of this method can be difficult to predict but can be influenced by directing groups or existing substituents. youtube.com

Arylation: Transition-metal-catalyzed C-H arylation represents a powerful tool for forming carbon-carbon bonds. Palladium-catalyzed reactions, for example, can be used for the intramolecular C-H arylation of pyridine derivatives to construct fused heterocyclic systems. beilstein-journals.org For intermolecular arylation, various protocols have been developed. One modern approach involves the temporary opening of the pyridine ring to form a Zincke intermediate, which can then undergo a regioselective palladium-catalyzed arylation at the putative C4-position before the ring is reformed. nih.govresearchgate.net Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters also provides a pathway to 2-arylpyridines, which could be adapted for the target scaffold after N-oxidation. rsc.org

TransformationMethodologyTypical ReagentsPotential Product on this compound Scaffold
C4-AlkylationMinisci-type Decarboxylative AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈(4-Alkylpyridin-3-ylmethyl)cyanamide
C4-ArylationArylation via Zincke Intermediate1. Tf₂O, Bn₂NH; 2. Ar-I, Pd(OAc)₂, K₂CO₃; 3. NH₄OAc(4-Arylpyridin-3-ylmethyl)cyanamide
C2-ArylationCopper-Catalyzed Arylation of N-Oxide1. m-CPBA; 2. Ar-B(OR)₂, Cu catalyst(2-Arylpyridin-3-ylmethyl)cyanamide

The introduction of halogen atoms onto a pyridine ring is a crucial transformation, as the C-Hal bond serves as a versatile handle for subsequent cross-coupling reactions. nih.gov However, the direct electrophilic halogenation of pyridine is often difficult, requiring harsh conditions and yielding mixtures of isomers due to the ring's deactivation. nih.gov

For a 3-substituted pyridine like this compound, achieving regioselective halogenation presents a significant challenge. A recently developed and highly effective method circumvents these issues by employing a ring-opening and ring-closing sequence. In this process, the pyridine is temporarily transformed into an acyclic Zincke imine intermediate. nih.govchemrxiv.org These intermediates undergo highly regioselective halogenation with common N-halosuccinimides (NCS, NBS, NIS) under mild conditions before the pyridine ring is reformed. nih.govnih.govresearchgate.net This strategy allows for the precise installation of chlorine, bromine, or iodine at specific positions, which would otherwise be difficult to access. nih.govnih.gov For example, this method has been used to achieve selective 3-halogenation of various pyridine precursors. chemrxiv.org

HalogenMethodologyTypical ReagentsPotential Product on this compound Scaffold
ChlorineHalogenation via Zincke Intermediate1. Dibenzylamine, Tf₂O; 2. N-Chlorosuccinimide (NCS); 3. NH₄OAc, EtOH(Halogenated-pyridin-3-ylmethyl)cyanamide
BromineHalogenation via Zincke Intermediate1. Dibenzylamine, Tf₂O; 2. N-Bromosuccinimide (NBS); 3. NH₄OAc, EtOH(Halogenated-pyridin-3-ylmethyl)cyanamide
IodineHalogenation via Zincke Intermediate1. Dibenzylamine, Tf₂O; 2. N-Iodosuccinimide (NIS); 3. NH₄OAc, EtOH(Halogenated-pyridin-3-ylmethyl)cyanamide

Heterocyclic annulation involves the construction of a new ring fused to the existing pyridine moiety, leading to the formation of polycyclic heteroaromatic systems. A powerful strategy to achieve this is through intramolecular C-H activation reactions. For a scaffold like this compound, this would typically involve first modifying the side chain to include a reactive partner for a C-H bond on the pyridine ring.

For example, the cyanamide (B42294) nitrogen could be functionalized with an ortho-brominated aryl group. Subsequent palladium-catalyzed intramolecular C-H arylation could then forge a new bond between the appended aryl ring and a C-H bond on the pyridine core (likely at the C-2 or C-4 position). beilstein-journals.org This type of reaction proceeds in the presence of a palladium catalyst, such as palladium(II) acetate, often with a phosphine (B1218219) ligand and a base. beilstein-journals.org The result is the creation of a multiply fused heterocyclic compound, significantly increasing the structural complexity and rigidity of the original molecule. beilstein-journals.org

Reaction TypeRequired Precursor ModificationTypical Reagents for AnnulationPotential Fused Product
Intramolecular C-H ArylationN-functionalization of the cyanamide with a 2-bromoaryl groupPd(OAc)₂, PPh₃, K₂CO₃A fused pyridodiazocine or similar heterocyclic system

Functional Group Transformations of the Cyanamide Group

The cyanamide group is a versatile functional handle that can be converted into several other important nitrogen-containing moieties. nih.govcardiff.ac.uk Its unique electronic structure, featuring a nucleophilic amino nitrogen and an electrophilic nitrile unit, allows for a range of chemical transformations. nih.govresearchgate.net

The carbon-nitrogen triple bond of the cyanamide group is susceptible to nucleophilic attack by water and alcohols, particularly under acidic or basic conditions.

Hydrolysis: In the presence of water and an acid catalyst, the cyanamide functional group undergoes hydration to form a urea (B33335) derivative. patsnap.com This reaction is a well-established transformation in which a water molecule adds across the nitrile bond, leading to the formation of N-(pyridin-3-ylmethyl)urea. Historically, the conversion of cyanamide to urea has been a reaction of industrial significance. google.comgoogle.com

Alcoholysis: Similarly, in the presence of an alcohol and a catalyst, the cyanamide can be converted to an isourea derivative. This reaction involves the addition of the alcohol across the C≡N triple bond. The product is an O-alkyl-N-(pyridin-3-ylmethyl)isourea, which is a valuable intermediate for further synthetic manipulations.

TransformationNucleophileReaction ConditionsProduct
HydrolysisWater (H₂O)Acidic conditions (e.g., dilute H₂SO₄)N-(Pyridin-3-ylmethyl)urea
AlcoholysisAlcohol (R-OH)Acid or base catalysisO-Alkyl-N'-(pyridin-3-ylmethyl)isourea

The cyanamide group serves as an excellent precursor for the synthesis of ureas and guanidines, which are privileged structures in medicinal chemistry.

Ureas: As mentioned previously, the most direct route to the corresponding urea is through the acid-catalyzed hydrolysis of the cyanamide. patsnap.com This transformation is generally high-yielding and provides direct access to N-(pyridin-3-ylmethyl)urea.

Guanidines: The synthesis of guanidines from cyanamides is a common and efficient method known as guanylation. organic-chemistry.org This reaction involves the addition of an amine to the cyanamide's electrophilic carbon atom. The process can be catalyzed by various reagents, including Lewis acids like scandium(III) triflate or ytterbium(III) triflate, which enhance the electrophilicity of the cyanamide. organic-chemistry.org The reaction of this compound with a primary or secondary amine (R¹R²NH) under these conditions would yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted guanidine. organic-chemistry.orgresearchgate.net

Target Functional GroupMethodologyRequired ReagentTypical CatalystProduct
UreaHydrolysisWaterDilute Acid (e.g., H₂SO₄)N-(Pyridin-3-ylmethyl)urea
GuanidineGuanylationAmine (R¹R²NH)Sc(OTf)₃ or Yb(OTf)₃1-(Pyridin-3-ylmethyl)-2,3-dialkylguanidine

Preparation of Thiourea (B124793) and Thioamide Analogues

The conversion of the cyanamide moiety in this compound into thiourea or thioamide functionalities opens avenues for creating analogues with altered chemical properties and potential biological activities. mdpi.comresearchgate.net These transformations typically involve the addition of a sulfur source to the cyano group.

One general method for synthesizing N,N-disubstituted thioureas involves the reaction of cyanamides with a source of sulfhydryl ions, such as that generated from lithium aluminum hydride and elemental sulfur (LiAlHSH). semanticscholar.org This approach directly converts the cyanamide into the corresponding thiourea derivative.

Alternatively, the cyano group of the cyanamide can be treated as a nitrile for the synthesis of thioamides. Various methods exist for the thionation of nitriles, including the use of phosphorus pentasulfide (P₄S₁₀) in a suitable solvent or reacting with thioacetic acid in the presence of a hydride source. organic-chemistry.org These reactions involve the direct conversion of the C≡N triple bond into a C=S double bond, yielding a primary thioamide. The resulting N-(pyridin-3-ylmethyl)thioformamide could then be further functionalized if desired.

The table below summarizes potential synthetic routes to thiourea and thioamide analogues starting from this compound, based on established chemical transformations.

Starting MaterialReagent(s)Product ClassExpected Product
This compound1. LiAlH₄, S₈2. H₂OThioureaN-(Pyridin-3-ylmethyl)thiourea
This compoundP₄S₁₀, PyridineThioamideN-(Pyridin-3-ylmethyl)thioformamide
This compoundCH₃COSH, CaH₂ThioamideN-(Pyridin-3-ylmethyl)thioformamide

Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Units

The unique chemical structure of this compound, featuring a reactive cyanamide group and a versatile pyridine ring, allows for its use as a building block in macromolecular chemistry.

To incorporate this compound into a polymer backbone, it must first be converted into a suitable monomer by introducing a polymerizable functional group. The pyridine ring is an ideal site for such modifications. For instance, vinyl or styrenyl groups can be introduced onto the pyridine ring through standard cross-coupling reactions (e.g., Stille or Suzuki coupling) if a halogenated precursor is used. Alternatively, functional groups suitable for condensation polymerization, such as hydroxyl, carboxyl, or additional amino groups, could be installed on the pyridine ring.

The table below outlines hypothetical monomers derived from this compound suitable for different polymerization techniques.

Potential Monomer StructureFunctional Group for PolymerizationPolymerization Type
5-Vinyl-(Pyridin-3-ylmethyl)cyanamideVinyl groupChain-growth (e.g., radical, RAFT)
5-Ethynyl-(Pyridin-3-ylmethyl)cyanamideEthynyl groupAlkyne-based polymerization
(5-Carboxypyridin-3-yl)methylcyanamideCarboxylic acidStep-growth (e.g., polyamides, polyesters)
(6-Aminopyridin-3-yl)methylcyanamideAmino groupStep-growth (e.g., polyamides, polyimides)

These functionalized monomers could then be subjected to polymerization or copolymerization with other monomers to yield novel polymers containing the pyridin-3-ylmethyl cyanamide moiety as a repeating unit or a pendant group. researchgate.netresearchgate.netnih.gov

The cyanamide group is chemically related to the carbodiimide (B86325) functionality, which is widely used in cross-linking applications, particularly for biopolymers. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the formation of amide or ester bonds by activating carboxylic acid groups. nih.gov

Similarly, the cyanamide group of this compound can act as a "zero-length" cross-linking agent by reacting with molecules containing at least two carboxylic acid groups, such as dicarboxylic acids or polymers like poly(acrylic acid). The reaction proceeds through the activation of a carboxyl group by the cyanamide, which is then susceptible to nucleophilic attack by a second carboxyl group (to form an anhydride) or another nucleophile (like an amine) to form a stable cross-link. This process is particularly effective under acidic conditions. This allows for the creation of three-dimensional polymer networks where the this compound unit bridges polymer chains.

Bifunctional PartnerResulting Cross-linkPotential Application
Adipic acidDi-amide linkageNetwork polymer synthesis
Poly(acrylic acid)Ester/Amide linkagesHydrogel formation
Glutamic acidAmide linkageBiopolymer modification

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the methylene (B1212753) linker and the C-N single bond in this compound allows the molecule to adopt numerous conformations. For applications in medicinal chemistry or materials science where a defined three-dimensional structure is crucial, designing conformationally restricted analogues is a key strategy. Restriction is typically achieved by incorporating the flexible bonds into a rigid ring system.

Several strategies can be envisioned to synthesize such analogues:

Cyclization of the side chain: The methylene and amine groups can be incorporated into a cyclic structure. For example, creating a 4-cyanamido-azetidine, -pyrrolidine, or -piperidine ring fused to the pyridine core at the 3-position would severely limit conformational freedom.

Introduction of rigid spacers: Replacing the flexible —CH₂—NH— linker with a more rigid unit, such as a cyclopropane (B1198618) ring or a double bond, would also serve to lock the relative orientation of the pyridine and cyanamide groups.

The table below presents a comparison between the parent molecule and potential conformationally restricted analogues.

Compound TypeKey Structural FeatureRotatable Bonds (Side Chain)Conformational Flexibility
Parent CompoundAcyclic —CH₂—NH— linker2High
Azetidine Analogue—CH₂—NH— part of a 4-membered ring0Low
Pyrrolidine Analogue—CH₂—NH— part of a 5-membered ring0Low
Cyclopropyl Analogue—CH₂—NH— replaced by cyclopropane1Very Low

The synthesis of these analogues would require multi-step synthetic sequences, likely starting from functionalized pyridine derivatives and employing ring-closing reactions to build the desired rigid scaffold. researchgate.net

Theoretical and Computational Investigations of Pyridin 3 Ylmethyl Cyanamide

Reaction Pathway Modeling and Activation Energy Calculations

Understanding the chemical reactions that (Pyridin-3-ylmethyl)cyanamide can undergo is crucial for predicting its stability and potential applications. Computational modeling allows for the detailed exploration of reaction pathways and the calculation of associated energy barriers.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for elucidating transition states, which are the highest energy points along a reaction coordinate. By identifying the transition state, chemists can understand the mechanism of a reaction and calculate its activation energy.

For a hypothetical isomerization reaction of this compound, DFT calculations could be employed to locate the transition state structure. Functionals such as B3LYP, often paired with a basis set like 6-311+G(2d,p), are commonly used for such purposes. The process involves optimizing the geometry of the reactant and product, and then performing a transition state search. The nature of the located stationary point is confirmed by frequency calculations, where a single imaginary frequency indicates a true transition state.

Illustrative DFT Data for a Hypothetical Reaction of this compound

Species Method Basis Set Total Energy (Hartree) Relative Energy (kcal/mol) Number of Imaginary Frequencies
Reactant B3LYP 6-311+G(2d,p) -589.12345 0.0 0
Transition State B3LYP 6-311+G(2d,p) -589.08765 22.5 1

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to map out the entire reaction coordinate. This provides a more complete picture of the energy landscape of a reaction than just locating the transition state. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer higher accuracy.

By performing a series of constrained geometry optimizations at different points along a chosen reaction coordinate (e.g., a bond distance or angle), an energy profile can be constructed. This profile visualizes the energy changes as the reactant is converted to the product, clearly showing the activation barriers for the forward and reverse reactions.

Spectroscopic Property Predictions (as a Theoretical Methodology)

Computational methods are invaluable for predicting and interpreting various types of spectra. These predictions can aid in the identification and characterization of this compound.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Computational vibrational spectroscopy, typically performed using DFT, can predict the vibrational frequencies and intensities of a molecule.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This results in a set of vibrational modes, each with a specific frequency. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(2d,p)) Scaled Frequency (cm⁻¹) Assignment
1 2250 2160 C≡N stretch
2 3050 2928 Aromatic C-H stretch
3 2980 2861 Aliphatic C-H stretch
4 1605 1541 Pyridine (B92270) ring stretch

Note: The data in this table is hypothetical and for illustrative purposes only. A scaling factor of 0.96 is assumed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can be a powerful aid in assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for these calculations.

The chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predictions depends on the level of theory, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom GIAO-B3LYP/6-311+G(2d,p) (ppm) Experimental (Hypothetical) (ppm)
C (in C≡N) 115.2 117.5
C (in CH₂) 45.8 48.1
C2 (Pyridine) 150.1 152.3
C3 (Pyridine) 135.7 138.0
C4 (Pyridine) 123.5 125.8
C5 (Pyridine) 138.9 141.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states.

The calculations provide the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. These predictions can be very useful in understanding the electronic structure of this compound and interpreting its UV-Vis spectrum.

Illustrative Predicted UV-Vis Absorption for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S₀ → S₁ 4.59 270 0.15
S₀ → S₂ 5.17 240 0.08

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations in Various Environments

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no published molecular dynamics (MD) simulation studies specifically focused on this compound. While MD simulations are a powerful tool for investigating the dynamic behavior of molecules in different environments, this particular compound has not been the subject of such specific computational investigation in the available public research.

Molecular dynamics simulations provide valuable insights into the conformational flexibility, solvent interactions, and potential binding modes of a molecule by simulating its atomic motions over time. For a molecule like this compound, such studies could elucidate:

Conformational Preferences: How the molecule flexes and what shapes it predominantly adopts in different solvents (e.g., water, organic solvents) or in a vacuum. This would involve analyzing dihedral angles and identifying low-energy conformers.

Solvation Shell Structure: How solvent molecules, such as water, arrange themselves around the polar and nonpolar regions of the molecule. This is crucial for understanding its solubility and interactions in biological systems.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the pyridine nitrogen, the cyanamide (B42294) group, and surrounding solvent molecules or potential binding partners.

Interaction with Biomolecules: If simulated in the presence of a protein or other biological macromolecule, MD could predict potential binding sites and estimate the stability of the resulting complex.

Without specific research on this compound, it is not possible to provide detailed research findings or generate data tables related to its behavior in various environments as determined by molecular dynamics simulations. The scientific community has yet to publish research in this specific area.

Future computational studies employing molecular dynamics would be necessary to generate the data required to thoroughly understand the dynamic properties of this compound at an atomic level.

Advanced Analytical Characterization Methodologies for Pyridin 3 Ylmethyl Cyanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in the definitive identification and structural analysis of (Pyridin-3-ylmethyl)cyanamide. Each technique offers unique information that, when combined, provides a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton on C2 of the pyridine ring is expected to be the most downfield, appearing as a singlet or a narrow doublet. The protons on C4 and C5 would likely appear as multiplets, and the proton on C6 as a doublet. The two protons of the methylene group (-CH₂-) would likely appear as a singlet further upfield, typically in the range of δ 4.0-5.0 ppm, due to the deshielding effects of the adjacent pyridine ring and cyanamide (B42294) group. The proton attached to the cyanamide nitrogen (-NH-) may appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbon atoms directly bonded to the nitrogen (C2 and C6) appearing at the lower field end of this range. The C3 and C5 carbons would have distinct chemical shifts, while the C4 carbon would appear at a different position. The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of δ 40-60 ppm. The carbon of the cyanamide group (-C≡N) is a quaternary carbon and is expected to have a characteristic chemical shift in the range of δ 110-125 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 (B135050) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen environments. Two distinct signals would be expected for this compound. The pyridine nitrogen would have a chemical shift characteristic of sp²-hybridized nitrogen in a heteroaromatic ring. The two nitrogen atoms of the cyanamide group would likely have different chemical shifts, with the sp-hybridized nitrile nitrogen appearing at a significantly different position from the sp²-hybridized amino nitrogen.

Predicted NMR Data for this compound:

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹⁵N Chemical Shift (δ, ppm)
Pyridine H28.5-8.7148-152-70 to -100 (Pyridine N)
Pyridine H47.6-7.8135-139
Pyridine H57.2-7.4123-127
Pyridine H68.4-8.6147-151
-CH₂-4.3-4.745-55
-NH-Variable (broad)-280 to -320 (Amino N)
-C≡N115-125-130 to -170 (Nitrile N)

Note: The chemical shift values presented are predictive and based on typical ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (e.g., between H4 and H5, and between H5 and H6), confirming their adjacent positions. No cross-peaks would be expected for the methylene protons or the NH proton if they appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signal for the methylene group would show a cross-peak with the methylene carbon signal. Similarly, each of the pyridine proton signals would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for connecting different parts of the molecule and for identifying quaternary carbons. For this compound, HMBC would show correlations from the methylene protons to the C3 and C4 carbons of the pyridine ring, as well as to the cyanamide carbon. The pyridine protons would show correlations to neighboring carbons within the ring, and potentially to the methylene carbon.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A sharp, intense band in the region of 2200-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. nih.gov The N-H stretching vibration of the cyanamide's amino group would likely appear as a medium to sharp band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also typically strong and sharp in the Raman spectrum, appearing in the same 2200-2260 cm⁻¹ region. The symmetric breathing vibrations of the pyridine ring often give rise to a strong and characteristic Raman band, which can be useful for identification.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-C≡NStretching2200-2260 (strong, sharp)2200-2260 (strong, sharp)
-NH-Stretching3200-3400 (medium)Weak or absent
Aromatic C-HStretching3000-3100 (medium)3000-3100 (strong)
Aliphatic C-HStretching2850-2960 (medium)2850-2960 (strong)
Pyridine RingC=C, C=N Stretching1400-1600 (multiple bands)1400-1600 (multiple bands)
Pyridine RingRing BreathingWeak or absentStrong, characteristic

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation of this compound is likely to proceed through several key pathways. A common fragmentation would be the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a pyridin-3-ylmethyl cation or a cyanamide-containing fragment. Another likely fragmentation pathway would involve the loss of small neutral molecules such as HCN or H₂NCN from the parent ion. The fragmentation pattern of the pyridine ring itself can also provide diagnostic ions.

Predicted ESI-MS Fragmentation of this compound:

Ion m/z (Predicted) Possible Structure/Origin
[M+H]⁺134.07Protonated parent molecule
[M+H - HCN]⁺107.06Loss of hydrogen cyanide
[M+H - H₂NCN]⁺92.06Loss of cyanamide, formation of pyridin-3-ylmethyl cation
[C₅H₄NCH₂]⁺92.06Pyridin-3-ylmethyl cation
[C₅H₅N]⁺79.04Pyridine fragment

Note: The m/z values are calculated based on the most common isotopes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, direct GC-MS analysis can be challenging due to its polarity and potential for thermal degradation. The presence of the polar cyanamide and pyridine functional groups may lead to poor chromatographic peak shape and interaction with the stationary phase. emerypharma.com

To overcome these challenges, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. emerypharma.com Common derivatization strategies for compounds with amine or related functionalities include silylation or acylation. For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the cyanamide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing its volatility.

Once derivatized, the compound can be separated on a non-polar capillary column, such as one with a polymethylsiloxane stationary phase containing 5% phenyl groups. nih.gov The mass spectrometer, typically operating under electron ionization (EI) at 70 eV, fragments the eluted compound into a reproducible pattern. nih.govhmdb.ca The resulting mass spectrum is a chemical fingerprint that allows for structural elucidation.

The fragmentation of the this compound derivative would likely involve characteristic losses. Key fragments would be expected from the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a pyridin-3-ylmethyl cation (m/z 92) or related fragments. The pyridine ring itself would produce characteristic ions at m/z 79 and 52. hmdb.ca The presence and mass of the molecular ion peak (M+) would confirm the molecular weight of the derivatized compound. A high-resolution mass spectrometer (HRMS) could be used to validate the molecular weight and determine the elemental composition.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (Post-Derivatization or Direct Injection)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Origin
133 [M]+ Molecular Ion of this compound
92 [C6H6N]+ Pyridin-3-ylmethyl cation
79 [C5H5N]+ Pyridine radical cation

Note: This table presents hypothetical data for the underivatized molecule for illustrative purposes. Actual analysis would likely involve derivatization, shifting the molecular ion peak to a higher m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule. The chromophore in this compound is the pyridine ring. Pyridine derivatives typically exhibit characteristic absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. researchgate.net

The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are expected to appear at shorter wavelengths, typically below 280 nm for pyridine-based systems. nist.gov The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. These transitions are symmetry-forbidden, resulting in a much lower intensity and appearing at longer wavelengths, often as a shoulder on the main π → π* absorption band. researchgate.net

The substitution of the methylcyanamide (B2951037) group at the 3-position of the pyridine ring can influence the position and intensity of these absorption bands (a solvatochromic effect). The analysis is typically performed using a quartz cuvette with a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), that does not absorb in the analytical wavelength range. researchgate.netsharif.edu The resulting spectrum, a plot of absorbance versus wavelength, provides qualitative information about the electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Ethanol ~260 High π → π*

Note: The values are estimates based on typical spectra of pyridine derivatives and are subject to empirical verification. researchgate.netnist.gov

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A robust HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Method development typically begins with selecting a suitable stationary phase and mobile phase. Given the moderate polarity of the molecule, a reversed-phase C18 column is a common starting point. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. google.comsielc.com The pyridine moiety has a pKa of approximately 5.2, meaning it will be protonated at acidic pH. helixchrom.com Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by ensuring consistent protonation of the pyridine nitrogen.

Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as the λmax determined by UV-Vis spectroscopy (e.g., ~260 nm). google.comsielc.com A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, an internal or external standard method would be employed. google.com

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

As with GC-MS, standard Gas Chromatography (GC) with a Flame Ionization Detector (FID) is best suited for analyzing volatile derivatives of this compound rather than the parent compound. The principles of sample preparation mirror those for GC-MS, where derivatization via silylation, methylation, or acylation is performed to reduce polarity and increase vapor pressure. emerypharma.com

The derivatized analyte is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a heated capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The FID is a highly sensitive detector for organic compounds, making this technique suitable for quantifying the purity of a sample, provided all components are volatile or can be derivatized. emerypharma.com It is particularly effective for detecting and quantifying volatile impurities that might not be readily observed by HPLC.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. cardiff.ac.ukresearchgate.net The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. nih.gov

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances.

For a reaction producing this compound, one would spot the starting materials and the reaction mixture at different time points on the same plate. The disappearance of starting material spots and the appearance of a new product spot would indicate the reaction's progress. Visualization is typically achieved under UV light (at 254 nm), where the pyridine ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. cardiff.ac.uknih.gov Staining with reagents like potassium permanganate (B83412) can also be used for visualization. cardiff.ac.uk

Table 4: Representative TLC Data for Monitoring Synthesis

Compound Mobile Phase System (e.g., Ethyl Acetate/Hexane (B92381) 1:1) Rf Value (Approximate) Visualization Method
Starting Material (e.g., 3-Picolylamine) Ethyl Acetate/Hexane 1:1 0.2 UV (254 nm), Ninhydrin Stain

Diffraction Methods for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry of this compound. researchgate.net

To perform the analysis, a suitable single crystal of the compound is grown, often by slow evaporation of a solvent. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined. researchgate.net

The resulting structural data would not only confirm the identity of this compound but also provide insight into its solid-state conformation and intermolecular interactions. For instance, it could reveal hydrogen bonding between the cyanamide N-H group and the pyridine nitrogen of an adjacent molecule, which would influence the compound's physical properties, such as melting point and solubility. researchgate.net

Single Crystal X-ray Diffraction (XRD)

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a high-quality single crystal of this compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

While specific crystallographic data for this compound is not publicly available, an analysis of a structurally related pyridine derivative, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, can serve as an illustrative example of the data that would be obtained. researchgate.net For such a crystal, the analysis would yield a detailed crystallographic data table.

Illustrative Crystallographic Data for a Pyridine Derivative

Parameter Value
Empirical Formula C₁₀H₁₄N₂O
Formula Weight 178.23
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.2453 (3)
b (Å) 10.5272 (3)
c (Å) 17.5339 (6)
Volume (ų) 2075.69 (11)
Z 8
Calculated Density (Mg m⁻³) 1.141
Absorption Coefficient (mm⁻¹) 0.60
F(000) 768

Data is for 2,2-dimethyl-N-(pyridin-3-yl)propanamide and is presented for illustrative purposes. researchgate.net

From these data, a complete molecular structure can be reconstructed, confirming the connectivity of the pyridin-3-yl, methyl, and cyanamide moieties. It would also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique for investigating polymorphism. A powdered sample of this compound would be analyzed to produce a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern.

A polymorphism study would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different PXRD patterns would indicate the presence of multiple polymorphs. While specific PXRD data for this compound is not available, a hypothetical comparison of two polymorphs is presented below.

Hypothetical PXRD Peak Comparison for Polymorphs of this compound

Form A (2θ) Form B (2θ)
10.2° 11.5°
15.8° 16.3°
20.5° 22.1°
25.1° 26.8°

This data is hypothetical and for illustrative purposes.

Such an analysis is crucial for identifying the most stable polymorphic form and for quality control to ensure batch-to-batch consistency.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is essential for validating the empirical formula of a newly synthesized batch of this compound (C₈H₇N₃). The analysis is typically performed using a combustion method where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured.

The theoretical elemental composition of this compound is calculated from its molecular formula. The experimental values obtained from the elemental analyzer should closely match these theoretical values to confirm the compound's purity and empirical formula.

Elemental Analysis Data for this compound (C₈H₇N₃)

Element Theoretical (%) Experimental (%)
Carbon (C) 65.29 65.25
Hydrogen (H) 4.79 4.82
Nitrogen (N) 29.91 29.85

Experimental values are hypothetical but representative of a high-purity sample.

A close correlation between the theoretical and experimental data, typically within ±0.4%, provides strong evidence for the assigned molecular formula. fda.govnih.gov

Thermoanalytical Techniques for Phase Transition and Degradation Studies

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would reveal its thermal stability and decomposition profile. A TGA curve would show the temperature at which significant mass loss begins, indicating the onset of decomposition. orientjchem.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. nih.gov For this compound, DSC would determine its melting point, which is a key indicator of purity. The presence of multiple peaks could suggest polymorphism or the presence of impurities. perkinelmer.com.ar

Hypothetical Thermal Analysis Data for this compound

Technique Observation Temperature (°C)
DSC Melting Endotherm 85.5
TGA Onset of Decomposition 220.0

This data is hypothetical and for illustrative purposes.

Together, TGA and DSC provide a comprehensive understanding of the thermal properties of this compound, which is vital for handling, storage, and application.

Applications of Pyridin 3 Ylmethyl Cyanamide in Industrial and Academic Chemical Synthesis

(Pyridin-3-ylmethyl)cyanamide as a Key Intermediate in Fine Chemical Production

The strategic placement of functional groups in this compound makes it a valuable building block in the synthesis of a wide array of fine chemicals. Its utility stems from the ability of both the pyridine (B92270) and cyanamide (B42294) moieties to participate in a variety of chemical transformations.

Precursor for Advanced Heterocyclic Scaffolds

The cyanamide functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. ccspublishing.org.cnnih.gov While specific literature detailing the reactions of this compound is limited, its chemical nature suggests its utility in forming a range of heterocyclic systems. The general reactivity of cyanamides indicates that this compound could serve as a synthon for the following classes of compounds:

1,2,4-Triazoles: The reaction of cyanamides with hydrazides is a known method for the synthesis of 1,2,4-triazoles. researchgate.netchemistryjournal.netnih.govorganic-chemistry.orgasianpubs.org It is plausible that this compound could react with various hydrazides to yield 3-amino-5-substituted-1,2,4-triazoles bearing a pyridin-3-ylmethyl group. This reaction would provide a straightforward route to a library of triazole derivatives with potential applications in medicinal and agricultural chemistry.

Tetrazoles: The [2+3] cycloaddition of azides with the nitrile group of cyanamides is a common and efficient method for the synthesis of 5-aminotetrazoles. organic-chemistry.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.net By reacting this compound with an azide (B81097) source, such as sodium azide, it is theoretically possible to synthesize 5-((Pyridin-3-ylmethyl)amino)-1H-tetrazole. This transformation would introduce the biologically relevant tetrazole ring, a known bioisostere for carboxylic acids.

The synthesis of these and other heterocyclic scaffolds from this compound represents a promising area for further research, offering access to novel chemical entities with diverse potential applications.

Building Block in Multistep Organic Syntheses

The pyridine moiety within this compound offers numerous possibilities for its incorporation into larger, more complex molecules through various multistep synthetic sequences. The pyridine ring can undergo a range of transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. nih.govmdpi.com

While specific total syntheses explicitly utilizing this compound are not widely reported in publicly available literature, the utility of substituted pyridines as key fragments in complex molecule synthesis is well-documented. nih.gov For instance, the pyridin-3-yl group is a core component of many biologically active compounds. Therefore, this compound could serve as a valuable starting material or intermediate in synthetic routes targeting such molecules. The cyanamide group could be carried through several synthetic steps and then transformed into a desired functional group at a later stage, or it could be modified early in the synthesis to build a more complex scaffold.

Role in Agrochemical Research and Development

The pyridine ring is a privileged scaffold in modern agrochemicals, being present in a significant number of commercial fungicides, herbicides, and insecticides. frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.gov The unique electronic properties and bioavailability that the pyridine nucleus imparts to a molecule make it an attractive component in the design of new crop protection agents.

Synthesis of Novel Agrochemical Intermediates

This compound can be considered a valuable intermediate in the synthesis of novel agrochemicals. The pyridin-3-ylmethylamine substructure is found in some commercial pesticides. Therefore, chemical modifications of the cyanamide group could lead to the generation of a diverse range of potential agrochemical candidates.

For example, hydrolysis of the cyanamide would yield the corresponding urea (B33335), while reaction with alcohols would produce isoureas. These transformations would allow for the introduction of various lipophilic or hydrophilic groups, enabling the fine-tuning of the molecule's physicochemical properties to optimize its biological activity and environmental profile.

Exploration in Crop Protection Agents (Focus on Chemical Synthesis, Not Efficacy/Dosage)

The synthesis of new potential crop protection agents often involves the exploration of novel chemical space. The combination of a pyridine ring and a cyanamide group in this compound offers a unique starting point for such explorations.

Fungicides: Pyridine derivatives are well-represented among commercial fungicides. google.commdpi.comnih.gov The synthesis of novel fungicide candidates could involve the use of this compound as a scaffold, with modifications made to both the pyridine ring and the cyanamide functionality to explore structure-activity relationships.

Herbicides: The pyridine ring is also a key component of several herbicides. researchgate.netnih.govresearchgate.net Synthetic programs aimed at discovering new herbicidal compounds could utilize this compound as a starting material to generate libraries of novel pyridine-containing compounds for screening.

Insecticides: The pyridinylmethyl moiety is present in some insecticides. The development of new insecticides could involve the synthesis of derivatives of this compound to identify compounds with novel modes of action or improved properties.

Contribution to Materials Science and Polymer Chemistry

The application of pyridine-containing compounds in materials science and polymer chemistry is a growing area of research. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, making pyridine derivatives useful building blocks for coordination polymers and metal-organic frameworks (MOFs).

While specific research on the use of this compound in this context is limited, its structure suggests potential applications. The pyridine nitrogen can coordinate to metal centers, while the cyanamide group could potentially participate in polymerization reactions or act as a secondary coordination site. This could lead to the formation of novel coordination polymers with interesting structural and functional properties, such as porosity, catalysis, or luminescence. nih.govresearchgate.netmdpi.com

Monomer for Functional Polymeric Materials

The bifunctional nature of this compound, possessing a polymerizable cyano group and a functional pyridyl moiety, makes it a promising candidate as a monomer for the synthesis of functional polymeric materials. The cyanamide group can potentially undergo polymerization through various mechanisms, including cyclotrimerization to form triazine rings, which are known for their thermal stability. The incorporation of the pyridin-3-ylmethyl group would then impart specific functionalities to the resulting polymer.

The pendant pyridine units along the polymer chain can serve multiple purposes. They can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. Furthermore, the basicity of the pyridine nitrogen allows for post-polymerization modification, such as quaternization to introduce positive charges, thereby creating ion-exchange resins or polymeric ionic liquids. The polarity and hydrogen bonding capability of the pyridine ring can also influence the physical properties of the polymer, such as its solubility and thermal characteristics.

Table 1: Potential Properties of Polymers Derived from this compound

PropertyOriginating Functional GroupPotential Application
High Thermal StabilityTriazine rings from cyanamide polymerizationHigh-performance plastics, coatings
Metal CoordinationPyridine nitrogenCatalysis, sensors, magnetic materials
Ionic FunctionalityQuaternized pyridine nitrogenIon-exchange resins, solid electrolytes
Modified SolubilityPyridine ringProcessable functional polymers

Cross-linking Agent for Advanced Resins

The reactivity of the cyanamide group suggests that this compound could serve as a cross-linking agent for various resin systems, particularly those containing nucleophilic functional groups such as amines or hydroxyls. In the context of epoxy resins, for instance, the nitrogen atoms of the cyanamide could potentially react with the epoxide rings, leading to the formation of a rigid, three-dimensional network. This cross-linking process would be analogous to the curing of epoxy resins with amine-based hardeners.

The incorporation of the pyridyl moiety within the cross-linked structure could offer additional benefits. The pyridine ring can enhance the thermal stability and chemical resistance of the cured resin. Moreover, the presence of the pyridine nitrogen can improve the adhesion of the resin to various substrates through hydrogen bonding or coordination interactions. The specific substitution pattern of the pyridine ring (3-position) would influence the steric accessibility of the nitrogen atom and, consequently, its reactivity and interaction with the resin matrix.

Role in Coordination Polymer Chemistry

The field of coordination polymers and metal-organic frameworks (MOFs) relies on the self-assembly of metal ions with organic ligands to create extended, crystalline structures with diverse applications. This compound is an excellent candidate for a ligand in the synthesis of coordination polymers due to the presence of two potential coordination sites: the pyridine nitrogen and the cyanamide group. nih.govnih.govnih.govresearchgate.net

The pyridine nitrogen is a well-established and versatile coordinating group, capable of binding to a wide range of metal ions. wikipedia.org The cyanamide moiety can also coordinate to metal centers, either through the nitrogen atom of the amino group or the nitrogen atom of the nitrile group, and can act as a bridging ligand to connect multiple metal centers. nih.gov This dual-coordinating ability allows for the formation of multidimensional coordination networks. The flexibility of the methylene (B1212753) linker between the pyridine and cyanamide groups can also influence the final structure and porosity of the coordination polymer. The resulting materials could find applications in gas storage, separation, and heterogeneous catalysis. nih.gov

Table 2: Potential Coordination Modes of this compound

Coordinating Atom(s)Potential Role in Coordination PolymerResulting Structural Motif
Pyridine NitrogenTerminal or bridging ligand1D chains, 2D layers, 3D frameworks
Cyanamide Nitrogen(s)Bridging ligandFormation of polynuclear clusters or extended networks
Both Pyridine and Cyanamide NitrogensChelating or bridging ligandIncreased structural stability and complexity

Catalytic Applications and Ligand Design

The structural features of this compound make it an intriguing molecule for the design of new catalysts, both in metal-catalyzed and organocatalytic reactions.

Potential as a Ligand Precursor for Metal Catalysis

The ability of this compound to coordinate to metal ions through its pyridine and cyanamide groups makes it a promising ligand for homogeneous and heterogeneous catalysis. researchgate.netnih.govsemanticscholar.org The bidentate or bridging coordination of the ligand could stabilize metal centers in various oxidation states and create specific steric and electronic environments around the metal, which are crucial for catalytic activity and selectivity.

For example, complexes of transition metals with this ligand could be explored as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The pyridine ring can be readily modified to tune the electronic properties of the ligand, thereby influencing the performance of the metal catalyst. Furthermore, the cyanamide group could participate directly in the catalytic cycle or act as a spectator ligand that modulates the reactivity of the metal center.

Use in Organocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Pyridine and its derivatives are known to act as effective organocatalysts, primarily due to the basicity of the nitrogen atom. nih.govacs.org The pyridine nitrogen in this compound can function as a Lewis base or a Brønsted base to activate substrates and promote a variety of reactions. nih.govresearchgate.netresearchgate.net

For instance, it could catalyze acylation reactions, Michael additions, and aldol-type reactions. The steric and electronic properties of the pyridin-3-ylmethyl group can be tailored to achieve high levels of stereoselectivity in asymmetric organocatalytic transformations. The presence of the cyanamide group might also influence the catalytic activity, potentially through hydrogen bonding interactions with the substrate or by modulating the basicity of the pyridine nitrogen.

Niche Applications in Chemical Research

Beyond its potential in polymer and catalyst chemistry, this compound can serve as a versatile building block in synthetic organic chemistry for the construction of more complex molecules. The unique reactivity of the cyanamide functional group allows for its participation in a variety of chemical transformations. nih.govchemicalbook.com

One significant application of cyanamides is in the synthesis of nitrogen-containing heterocycles. researchgate.netwikipedia.org Through cycloaddition reactions, the cyano group of this compound can react with various dipolarophiles to construct five- and six-membered rings. nih.gov For example, reaction with azides can yield tetrazoles, while reaction with alkynes can lead to the formation of substituted pyridines. nih.gov This provides a synthetic route to novel heterocyclic compounds that may possess interesting biological or material properties. The presence of the pyridyl moiety in the starting material can also be exploited to direct these reactions or to impart specific properties to the final products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Pyridin-3-ylmethyl)cyanamide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, introducing a pyridinylmethyl group to cyanamide precursors (e.g., cyanogen bromide) under anhydrous conditions with a base like K₂CO₃ in THF at 65°C may yield the target compound. Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting solvent polarity or temperature to improve yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to cyanamide’s reactivity and potential toxicity (e.g., respiratory irritation), use fume hoods, nitrile gloves, and lab coats. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Emergency procedures should include immediate decontamination with water and medical consultation for exposure . Regularly monitor workplace air quality using gas detectors calibrated for cyanamide derivatives.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (in DMSO-d₆) to identify pyridinyl and cyanamide protons/carbons. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is advised. For quantification, total nitrogen analysis (Kjeldahl method) or FT-IR (C≡N stretch at ~2150 cm⁻¹) can be employed .

Advanced Research Questions

Q. How does the pyridinylmethyl group modulate the covalent binding kinetics of this compound in enzyme inhibition studies?

  • Methodological Answer : The pyridinylmethyl group enhances electrophilicity of the cyanamide warhead, promoting nucleophilic attack by cysteine residues (e.g., JAK3’s Cys909). Kinetic studies (e.g., jump-dilution assays) and X-ray crystallography reveal steric and electronic effects of the substituent on binding efficiency. Computational modeling (density functional theory) predicts transition-state stabilization, guiding structural optimization .

Q. What experimental designs address contradictory dose-response data for cyanamide derivatives in biological systems?

  • Methodological Answer : Multi-cycle dose-response studies (e.g., randomized block designs with ≥6 replicates) coupled with polynomial regression resolve inconsistencies. For example, in plant models, higher cyanamide doses (1.5%) increased bud sprouting in Pyrus communis but reduced efficacy in Vitis vinifera at 3.5%. Statistical tools (ANOVA with Tukey’s post-hoc test) and longitudinal data analysis across seasons clarify context-dependent effects .

Q. How can soil microbial community responses to cyanamide derivatives be systematically evaluated?

  • Methodological Answer : Apply phospholipid fatty acid (PLFA) analysis to track microbial biomass shifts. In acidic soils, compare treatments (e.g., cyanamide vs. urea) using canonical variate analysis (CVA) to differentiate community structures. Measure nitrate/ammonium levels via ion chromatography and pH changes to correlate with microbial activity .

Q. What computational strategies improve the selectivity of this compound-based covalent inhibitors?

  • Methodological Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations identify residues critical for selectivity. For JAK3 inhibitors, in silico mutagenesis of Cys909 and homologous cysteines (e.g., JAK1’s Cys817) predicts off-target risks. Pair kinetic data (kinact/KI) with proteome-wide reactivity profiling using activity-based probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.